molecular formula C12H21N5 B1477822 6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine CAS No. 1903604-53-4

6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine

Cat. No. B1477822
CAS RN: 1903604-53-4
M. Wt: 235.33 g/mol
InChI Key: KGEWZLLTBBKJPF-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are pivotal in synthesizing drugs, with more than twenty classes of pharmaceuticals containing them. The development of methods for synthesizing substituted piperidines, such as 6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine , is crucial for creating biologically active compounds .

Pharmacological Applications

Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in medications used for a variety of treatments, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant applications .

Antioxidant Properties

Compounds with a piperidine moiety, like the one , have shown powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which is valuable in combating oxidative stress-related diseases .

Anticancer Activity

Piperidine derivatives have been utilized in the development of anticancer agents. They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo, making them a focus of cancer research .

Antimicrobial and Antifungal Uses

The antimicrobial and antifungal properties of piperidine derivatives make them candidates for developing new treatments for infections. Their ability to combat a wide range of microbial and fungal pathogens is of great interest in medical research .

Analgesic and Anti-inflammatory Applications

Due to their analgesic and anti-inflammatory properties, piperidine derivatives are being explored for pain management and treatment of inflammatory conditions. This includes research into chronic pain and autoimmune diseases .

Neuroprotective Effects

Research into neurodegenerative diseases has highlighted the potential neuroprotective effects of piperidine derivatives. They are being studied for their use in treating conditions like Alzheimer’s disease and other forms of dementia .

Antihypertensive and Cardiovascular Research

Piperidine derivatives are also being investigated for their potential in treating hypertension and other cardiovascular conditions. Their role in vasodilation and blood pressure regulation is a key area of study .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

properties

IUPAC Name

6-[2-(aminomethyl)piperidin-1-yl]-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-2-14-11-7-12(16-9-15-11)17-6-4-3-5-10(17)8-13/h7,9-10H,2-6,8,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEWZLLTBBKJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=N1)N2CCCCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(aminomethyl)piperidin-1-yl)-N-ethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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